

# analytical method development for iso-sildenafil quantification

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Iso Sildenafil*

CAS No.: *253178-46-0*

Cat. No.: *B128271*

[Get Quote](#)

An Application Note for the Analytical Method Development and Validation for the Quantification of Iso-Sildenafil

## Abstract

This application note provides a comprehensive, technically detailed guide for the development and validation of a robust analytical method for the quantification of iso-sildenafil, a potential process-related impurity or isomer of sildenafil. The primary technique detailed is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, designed to ensure specificity, accuracy, and precision. The protocols herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method to identify and quantify iso-sildenafil in bulk drug substances or pharmaceutical formulations.

## Introduction: The Analytical Imperative

Sildenafil, the active pharmaceutical ingredient (API) in Viagra™, is a selective inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction and pulmonary arterial hypertension.[1][2] During its synthesis, or as a result of degradation, various related substances, including positional isomers, can be formed.[3][4] One such potential impurity is iso-sildenafil, a structural isomer. The presence of such impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies mandate the development of highly specific, validated analytical methods to detect and quantify these impurities.

The primary analytical challenge lies in achieving baseline separation between the main sildenafil peak and the closely eluting isomeric impurity peak. This note details a systematic approach to developing a stability-indicating RP-HPLC method that can resolve sildenafil from iso-sildenafil and potential degradation products, followed by a rigorous validation protocol to demonstrate its suitability for its intended purpose, as per ICH guidelines.[5][6]

## Physicochemical Properties and Standard Preparation

A foundational understanding of the analyte's properties is critical for method development. Sildenafil citrate is a white to off-white crystalline powder with limited water solubility (approx. 3.5-4.1 mg/mL), which is pH-dependent.[2][7][8] It is more soluble in solvents like methanol.[9]

### Protocol 2.1: Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate and stable standard solutions for calibration and validation studies.

Materials:

- Sildenafil Citrate Reference Standard (USP or equivalent)
- Iso-sildenafil Reference Standard
- HPLC-grade Methanol
- HPLC-grade Water
- Class A volumetric flasks and pipettes
- Analytical balance
- Sonicator

Procedure:

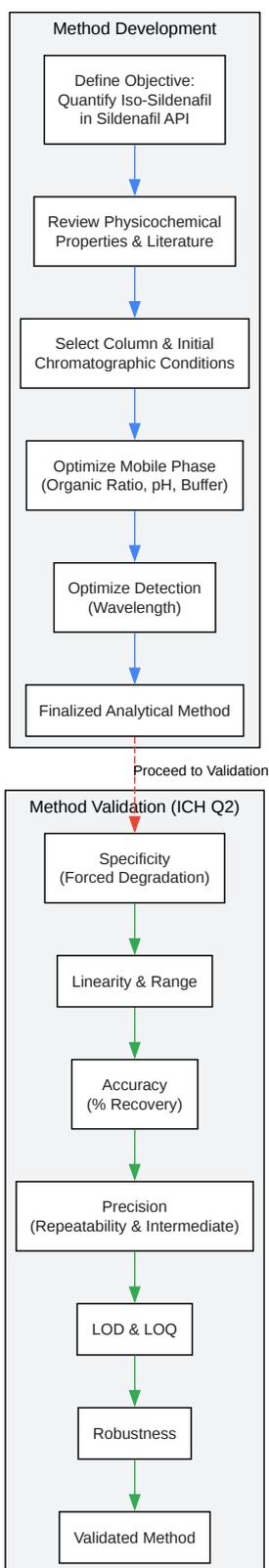
- Stock Solution (1000 µg/mL):
  - Accurately weigh approximately 25 mg of Sildenafil Citrate and Iso-sildenafil reference standards into separate 25 mL volumetric flasks.

- Add approximately 15 mL of methanol to each flask.
- Sonicate for 5 minutes or until fully dissolved.
- Allow the solution to return to room temperature.
- Dilute to the mark with methanol and mix thoroughly. This is the Stock Solution A (Sildenafil) and Stock Solution B (Iso-sildenafil).
- System Suitability Solution (SSS):
  - Prepare a working solution containing approximately 50 µg/mL of sildenafil and 5 µg/mL of iso-sildenafil in a suitable diluent (e.g., the mobile phase). This solution is used to verify the resolution and reproducibility of the chromatographic system.
- Working Standard Solutions for Linearity:
  - Prepare a series of at least five working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range. For impurity quantification, a typical range might be from the Limit of Quantitation (LOQ) to 150% of the target impurity concentration (e.g., 0.1 µg/mL to 15 µg/mL for iso-sildenafil).

## Chromatographic Method Development

The goal is to develop a method that provides optimal separation (resolution > 2) between sildenafil and iso-sildenafil, with good peak shape (tailing factor < 1.5) and a reasonable run time. A reversed-phase C18 column is the logical starting point due to the moderately non-polar nature of sildenafil.<sup>[1][10]</sup>

### Diagram 3.1: Method Development & Validation Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for analytical method development and validation.

## Protocol 3.1: Recommended HPLC-UV Method

This protocol is a robust starting point derived from established methods for sildenafil and its related substances.[\[11\]](#)[\[12\]](#) Optimization may be required based on the specific column and system used.

Rationale for Parameter Selection:

- Column: A C18 stationary phase provides the necessary hydrophobic interactions to retain sildenafil and its isomer. The specified dimensions offer a good balance between resolution and analysis time.
- Mobile Phase: A buffered acetonitrile/water mobile phase provides efficient elution. Ammonium acetate buffer at pH 7.0 ensures consistent ionization states of the analytes, leading to reproducible retention times and good peak shapes.[\[11\]](#)[\[12\]](#)
- Detection Wavelength: Sildenafil exhibits strong UV absorbance maxima around 240 nm and 290 nm.[\[11\]](#) 240 nm is chosen for high sensitivity for both the parent compound and potential impurities.[\[12\]](#)

Parameter	Recommended Condition
Instrument	High-Performance Liquid Chromatography system with UV/PDA Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	0.2 M Ammonium Acetate Buffer (pH 7.0) : Acetonitrile (40:60 v/v) <a href="#">[11]</a>
Flow Rate	1.0 mL/min <a href="#">[11]</a> <a href="#">[12]</a>
Column Temperature	30 °C
Injection Volume	20 µL
Detection	UV at 240 nm <a href="#">[11]</a> <a href="#">[12]</a>
Run Time	Approximately 15 minutes (or until all relevant peaks have eluted)

## Method Validation Protocol (ICH Q2(R1))

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[\[5\]](#) The following protocols are based on the ICH Q2(R1) guideline.[\[6\]](#)[\[13\]](#)

## Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For an impurity method, this involves demonstrating separation from the main API and any products formed during forced degradation.

Protocol 4.1.1: Forced Degradation Study This protocol subjects the sildenafil sample to stress conditions to intentionally produce degradation products.[11]

- Prepare Samples: Prepare solutions of sildenafil (approx. 500 µg/mL) in the following conditions:
  - Acid Hydrolysis: 0.1 N HCl, heat at 80°C for 2 hours.
  - Base Hydrolysis: 0.1 N NaOH, heat at 80°C for 2 hours.
  - Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub>, store at room temperature for 24 hours.[11]
  - Thermal Degradation: Expose solid drug substance to 105°C for 7 days.
  - Photolytic Degradation: Expose solution to UV light (254 nm) for 48 hours.
- Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and inject into the HPLC system alongside an unstressed sample and a blank.
- Acceptance Criteria:
  - The method must demonstrate resolution ( $R_s > 2.0$ ) between the sildenafil and iso-sildenafil peaks and all degradation product peaks.
  - The peak purity of sildenafil and iso-sildenafil should pass, as determined by a photodiode array (PDA) detector, indicating no co-eluting peaks.

## Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

Protocol 4.2.1: Linearity Assessment

- Prepare Standards: Prepare at least five concentrations of iso-sildenafil spanning the desired range (e.g., LOQ to 150% of the specification limit).
- Analysis: Inject each concentration in triplicate.
- Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.
- Acceptance Criteria:
  - The correlation coefficient ( $r^2$ ) should be  $\geq 0.999$ .
  - The y-intercept should be close to zero.
  - A visual inspection of the data points should not show significant deviation from a straight line.

## Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

### Protocol 4.3.1: Accuracy by Recovery

- Prepare Samples: Spike a sildenafil sample (or placebo) with iso-sildenafil at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate.
- Analysis: Analyze the nine spiked samples.
- Evaluation: Calculate the percentage recovery for each sample using the formula: % Recovery =  $[(\text{Measured Concentration}) / (\text{Spiked Concentration})] * 100$
- Acceptance Criteria:
  - The mean percent recovery should be within 98.0% to 102.0% for each level.[\[10\]](#)

## Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[\[6\]](#) It is evaluated at two levels: repeatability and intermediate precision.

#### Protocol 4.4.1: Repeatability (Intra-assay Precision)

- **Prepare Samples:** Prepare six independent samples of sildenafil spiked with iso-sildenafil at 100% of the target concentration.
- **Analysis:** Analyze all six samples on the same day, with the same analyst and instrument.
- **Evaluation:** Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.
- **Acceptance Criteria:**
  - The %RSD should be not more than 2.0%.

#### Protocol 4.4.2: Intermediate Precision (Inter-assay Ruggedness)

- **Prepare Samples:** Prepare a set of six samples as described for repeatability.
- **Analysis:** The analysis should be performed by a different analyst, on a different day, and/or using a different instrument.
- **Evaluation:** Calculate the %RSD for this new set of data and compare it with the repeatability results.
- **Acceptance Criteria:**
  - The %RSD should be not more than 2.0%.

## Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- **LOD:** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **LOQ:** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol 4.5.1: Determination of LOD and LOQ These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

- **Signal-to-Noise Ratio (S/N):**

- Determine the concentration of analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
- From the Calibration Curve:
  - $LOD = 3.3 * (\sigma / S)$
  - $LOQ = 10 * (\sigma / S)$
  - Where  $\sigma$  is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
- Acceptance Criteria:
  - The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD  $\leq$  10%) and accuracy.

## Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

### Protocol 4.6.1: Robustness Evaluation

- Introduce Variations: Deliberately vary critical parameters one at a time, such as:
  - Flow rate ( $\pm 0.1$  mL/min)
  - Column temperature ( $\pm 5$  °C)
  - Mobile phase organic content ( $\pm 2\%$ )
  - Mobile phase pH ( $\pm 0.2$  units)
- Analysis: Inject a system suitability solution for each condition.
- Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor, retention time).
- Acceptance Criteria:

- System suitability criteria must be met under all varied conditions. Resolution between sildenafil and iso-sildenafil should remain  $> 2.0$ .

**Table 4.1: Summary of Validation Parameters and Acceptance Criteria**

Validation Parameter	Measurement	Acceptance Criteria
Specificity	Resolution ( $R_s$ ) between all peaks in stressed samples	$R_s > 2.0$ , Peak purity must pass
Linearity	Regression analysis of $\geq 5$ concentrations	Correlation Coefficient ( $r^2$ ) $\geq 0.999$
Range	Confirmed by linearity, accuracy, and precision	Method is acceptable across the specified range
Accuracy	% Recovery of spiked samples (3 levels, $n=3$ )	98.0% - 102.0%
Precision (Repeatability)	%RSD of 6 independent samples	%RSD $\leq 2.0\%$
Precision (Intermediate)	%RSD under varied conditions (analyst, day, etc.)	%RSD $\leq 2.0\%$
Limit of Quantitation (LOQ)	S/N ratio $\approx 10:1$ or calculated from slope	Verified with acceptable precision (%RSD $\leq 10\%$ )
Robustness	System suitability under varied method parameters	System suitability requirements are met

## Alternative and Confirmatory Techniques: LC-MS/MS

For applications requiring higher sensitivity and specificity, such as quantification in biological matrices or confirmation of impurity identity at very low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.<sup>[14][15]</sup> An LC-MS/MS method can provide unambiguous identification based on the specific mass-to-charge ratio ( $m/z$ ) of the parent ion and its characteristic fragment ions.<sup>[16][17]</sup>

Key Advantages of LC-MS/MS:

- High Specificity:** Detection is based on molecular mass, virtually eliminating matrix interference.

- High Sensitivity: Capable of achieving LOQs in the low ng/mL or even pg/mL range.[14]
- Structural Confirmation: Fragmentation patterns can confirm the identity of isomers and unknown impurities.

Development of an LC-MS/MS method would follow a similar path, but optimization would focus on ionization source parameters (e.g., ESI, APCI) and collision energies for Multiple Reaction Monitoring (MRM) transitions.

## References

- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8299834/>]
- Analytical Validation of Sildenafil Citrate Inhaler Preparation. (Source: ThaiScience) [URL: <https://www.thaiscience.info/journals/Article/TJPS/10466395.pdf>]
- Development and Validation Method for the Determination of Sildenafil Citrate Tablets by using UV-Spectrophotometer in Pharmaceutical Formulation. (Source: TSI Journals) [URL: <https://www.tsijournals.com/articles/development-and-validation-method-for-the-determination-of-sildenafil-citrate-tablets-by-using-uvspectrophotometer-in-pharma.pdf>]
- Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Ci. (Source: International Journal of Applied Biology and Pharmaceutical Technology) [URL: <https://www.ijabpt.com/pdf/1243-Prasanna%20Reddy.pdf>]
- HPLC Methods for analysis of Sildenafil. (Source: HELIX Chromatography) [URL: <https://helixchrom.com/hplc-methods-for-analysis-of-sildenafil/>]
- HPLC determination of sildenafil in tablets. (Source: ResearchGate) [URL: <https://www.researchgate.net/publication/312511111-HPLC-determination-of-sildenafil-in-tablets>]
- Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. (Source: PubMed, National Center for Biotechnology Information) [URL: <https://pubmed.ncbi.nlm.nih.gov/11762886/>]
- HPLC Method for Analysis of Sildenafil Citrate (Viagra) MS-compatible Mobile Phase on Primesep 100 Column. (Source: SIELC Technologies) [URL: <https://sielc.com/hplc-method-for-analysis-of-sildenafil-citrate-viagra-ms-compatible-mobile-on-primasep-100-column.html>]
- Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4609015/>]
- Analytical Method Development and Validation of Sildenafil Citrate by RP-HPLC. (Source: ResearchGate) [URL: <https://www.researchgate.net/publication/312511111-Analytical-Method-Development-and-Validation-of-Sildenafil-Citrate-by-RP-HPLC>]
- Physicochemical Properties of Sildenafil Citrate (Viagra) and Sildenafil Base. (Source: Semantic Scholar) [URL: <https://www.semanticscholar.org/paper/Physicochemical-Properties-of-Sildenafil-Citrate-Caira-Marques/4836696b9f2d6c697479989b5c213898f98c8a14>]

- Validation of Simple and Rapid UV-Spectrophotometric Method with Stress Degradation Study for Sildenafil Citrate. (Source: ResearchGate) [URL: <https://www.researchgate>.
- HPTLC determination of sildenafil in pharmaceutical products and aphrodisiac herbal preparations. (Source: ResearchGate) [URL: <https://www.researchgate>.
- RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid. (Source: ResearchGate) [URL: <https://www.researchgate>.
- Isolation and identification of an isomeric sildenafil analogue as an adulterant in an instant coffee premix. (Source: Taylor & Francis Online) [URL: <https://www.tandfonline.com/doi/full/10.1080/19393210.2018.1523450>]
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (Source: International Council for Harmonisation) [URL: [https://database.ich.org/sites/default/files/Q2\\_R1\\_\\_Guideline.pdf](https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf)]
- Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma. (Source: ResearchGate) [URL: [https://www.researchgate.net/publication/271512444\\_Method\\_development\\_and\\_validation\\_of\\_LC-MSMS\\_method\\_for\\_the\\_estimation\\_of\\_sildenafil\\_and\\_its\\_metabolite\\_piperazine\\_n-desmethyl\\_sildenafil\\_in\\_human\\_plasma](https://www.researchgate.net/publication/271512444_Method_development_and_validation_of_LC-MSMS_method_for_the_estimation_of_sildenafil_and_its_metabolite_piperazine_n-desmethyl_sildenafil_in_human_plasma)]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (Source: European Medicines Agency) [URL: [https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-methodology-step-5\\_en.pdf](https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-methodology-step-5_en.pdf)]
- Sildenafil Citrate USP Method Using HPTLC Plates for the Limit of Imidazole Test. (Source: Merck KGaA) [URL: <https://www.sigmaaldrich>.
- Sildenafil raw material medicine impurity, preparation method thereof and application of sildenafil raw material medicine impurity as reference substance. (Source: Google Patents) [URL: <https://patents.google>.
- Physical-chemical Stability of Compounded Sildenafil 100-mg Rapid-dissolving Tablets. (Source: International Journal of Pharmaceutical Compounding) [URL: <https://ijpc.com/Abstracts/Abstract.cfm?ABS=4655>]
- Sildenafil | C22H30N6O4S. (Source: PubChem, National Center for Biotechnology Information) [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/Sildenafil>]
- Determination of sildenafil by preconcentration on surfactant coated polymeric resin followed by spectrofluorimetry. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869389/>]
- Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. (Source: PubMed, National Center for Biotechnology Information) [URL: <https://pubmed.ncbi.nlm.nih.gov/32633519/>]
- Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography. (Source: PubMed, National Center for Biotechnology Information) [URL: <https://pubmed.ncbi.nlm.nih.gov/11256901/>]

- Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product. (Source: TSI Journals) [URL: <https://www.tsijournals>].
- RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid. (Source: Semantic Scholar) [URL: <https://www.semanticscholar.org/paper/RP-HPLC-Method-Development-for-Estimation-of-in-Patel-Patel/94b41940983637651a5c687e836938d8d386992d>]
- Mini Review: Determination of Sildenafil Citrate in Pharmaceutical Preparations. (Source: ResearchGate) [URL: <https://www.researchgate>].
- LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. (Source: Phenomenex) [URL: <https://phenomenex.blob.core.windows.net/documents/75945859-75a7-47b7-873b-e3c328e3b08e.pdf>]
- Spectrofluorimetric Determination of Sildenafil: A New Analytical Alternative for Its Analysis. (Source: CONICET) [URL: [https://www.conicet.gov.ar/new\\_scp/detalle.php?id=26815&keywords=sildenafil&opt=4&congreso=](https://www.conicet.gov.ar/new_scp/detalle.php?id=26815&keywords=sildenafil&opt=4&congreso=)]
- Physicochemical properties of sildenafil citrate (Viagra) and sildenafil base. (Source: PubMed, National Center for Biotechnology Information) [URL: <https://pubmed.ncbi.nlm.nih.gov/10709337/>]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Source: U.S. Food and Drug Administration) [URL: <https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology>]
- Preparation method of sildenafil citrate. (Source: Google Patents) [URL: <https://patents.google>].
- Sildenafil. (Source: Stanford University) [URL: [https://web.stanford.edu/group/hopes/cgi-bin/hopes\\_test/sildenafil/](https://web.stanford.edu/group/hopes/cgi-bin/hopes_test/sildenafil/)]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Source: ECA Academy) [URL: <https://www>].
- A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/M. (Source: Federal Aviation Administration) [URL: [https://www.faa.gov/data\\_research/research/med\\_humanfacs/oamtechreports/2000s/media/0009.pdf](https://www.faa.gov/data_research/research/med_humanfacs/oamtechreports/2000s/media/0009.pdf)]
- Physical-chemical Stability of Compounded Sildenafil 100-mg Rapid-dissolving Tablets | Request PDF. (Source: ResearchGate) [URL: [https://www.researchgate.net/publication/343272922\\_Physical-chemical\\_Stability\\_of\\_Compounded\\_Sildenafil\\_100-mg\\_Rapid-dissolving\\_Tablets](https://www.researchgate.net/publication/343272922_Physical-chemical_Stability_of_Compounded_Sildenafil_100-mg_Rapid-dissolving_Tablets)]
- Extractive spectrophotometric determination of sildenafil citrate (Viagra) in pure and pharmaceutical formulations. (Source: Journal of Food and Drug Analysis) [URL: <https://www.jfda-online.com/journal/vol/11/iss/3/10>]
- Quality Guidelines. (Source: International Council for Harmonisation) [URL: <https://www.ich.org/page/quality-guidelines>]
- A Facile, Improved Synthesis of Sildenafil and Its Analogues. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869160/>]
- Showing Compound Sildenafil (FDB023606). (Source: FooDB) [URL: <https://foodb.ca/compounds/FDB023606>]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. helixchrom.com \[helixchrom.com\]](https://helixchrom.com)
- [2. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Sildenafil)
- [3. Separation and determination of synthetic impurities of sildenafil \(Viagra\) by reversed-phase high-performance liquid chromatography - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [4. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/21111111/)
- [5. database.ich.org \[database.ich.org\]](https://database.ich.org)
- [6. ema.europa.eu \[ema.europa.eu\]](https://ema.europa.eu)
- [7. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [8. CN104370915A - Preparation method of sildenafil citrate - Google Patents \[patents.google.com\]](https://patents.google.com/patent/CN104370915A)
- [9. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [10. cdn.fortunejournals.com \[cdn.fortunejournals.com\]](https://cdn.fortunejournals.com)
- [11. thaiscience.info \[thaiscience.info\]](https://thaiscience.info)
- [12. Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [13. fda.gov \[fda.gov\]](https://fda.gov)
- [14. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [15. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [16. phenomenex.blob.core.windows.net \[phenomenex.blob.core.windows.net\]](https://phenomenex.blob.core.windows.net)
- [17. faa.gov \[faa.gov\]](https://faa.gov)
- To cite this document: BenchChem. [analytical method development for iso-sildenafil quantification]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b128271#analytical-method-development-for-iso-sildenafil-quantification\]](https://www.benchchem.com/product/b128271#analytical-method-development-for-iso-sildenafil-quantification)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)